

Spectroscopic Profile of 4-Chloro-3-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitroanisole

Cat. No.: B078255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-3-nitroanisole**, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **4-Chloro-3-nitroanisole** is $C_7H_6ClNO_3$, and its molecular weight is 187.58 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for **4-Chloro-3-nitroanisole** are summarized below.

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	Data not available in search results	Aromatic Protons
Data not available in search results	Singlet	Methoxy Protons (-OCH ₃)

¹³C NMR (Carbon-13 NMR) Data

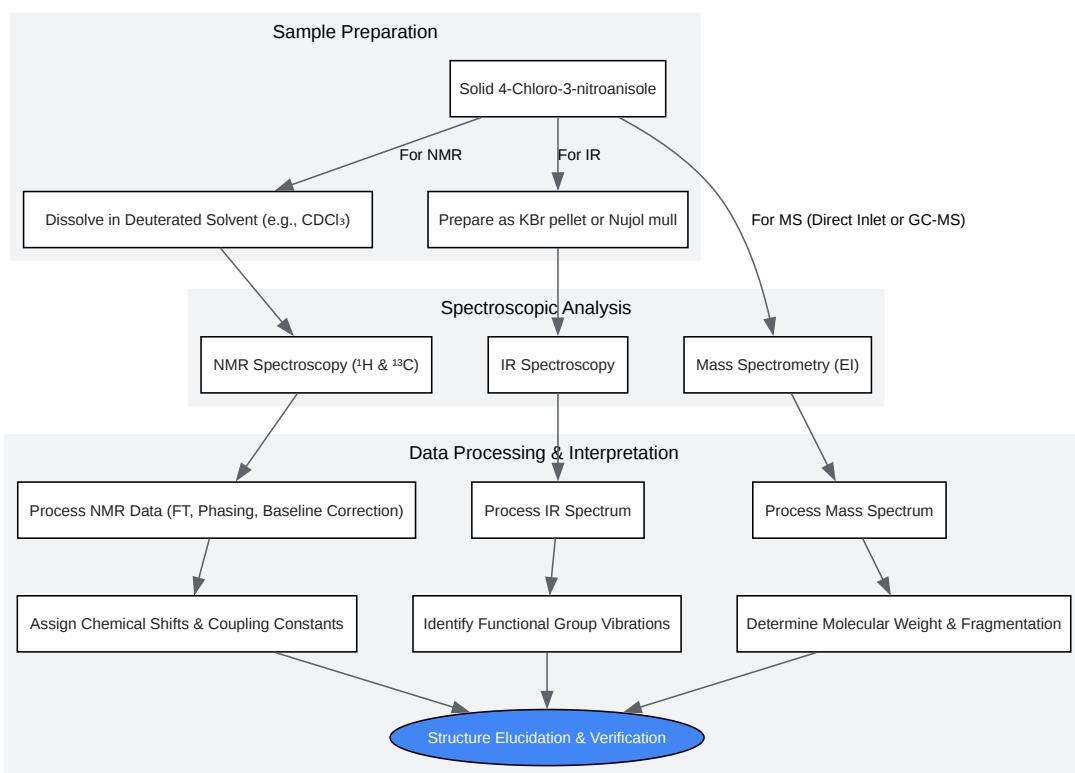
Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-Cl
Data not available in search results	C-NO ₂
Data not available in search results	C-OCH ₃
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	Aromatic CH
Data not available in search results	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key IR absorption bands for **4-Chloro-3-nitroanisole** are presented below.

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	C-H stretch (aromatic)
Data not available in search results	C-H stretch (methyl)
Data not available in search results	N-O stretch (asymmetric)
Data not available in search results	N-O stretch (symmetric)
Data not available in search results	C=C stretch (aromatic)
Data not available in search results	C-O stretch (ether)
Data not available in search results	C-Cl stretch

Mass Spectrometry (MS)


Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
Data not available in search results	Data not available in search results	Molecular Ion [M] ⁺
Data not available in search results	Data not available in search results	Fragment Ions

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **4-Chloro-3-nitroanisole** is depicted in the following diagram.

Spectroscopic Analysis Workflow for 4-Chloro-3-nitroanisole

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Chloro-3-nitroanisole**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **4-Chloro-3-nitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: A sample of **4-Chloro-3-nitroanisole** (typically 5-20 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any solid particles.
- Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A standard pulse sequence is used.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing ^1H - ^{13}C coupling, resulting in a single peak for each unique carbon atom.^[4] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground **4-Chloro-3-nitroanisole** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
- Instrument Parameters: The FTIR spectrometer is set to scan the mid-infrared region (typically 4000-400 cm^{-1}). A background spectrum of a blank KBr pellet is recorded first to subtract any atmospheric and instrumental interferences.
- Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the spectrometer, and the IR spectrum is recorded.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of **4-Chloro-3-nitroanisole** is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to lose an electron, forming a positively charged molecular ion ($\text{M}^{+\bullet}$) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-3-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078255#spectroscopic-data-for-4-chloro-3-nitroanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com